molecular formula C6H3N5S B13870087 2,6-Pyrazinedicarbonitrile, 5-amino-3,4-dihydro-3-thioxo- CAS No. 94053-73-3

2,6-Pyrazinedicarbonitrile, 5-amino-3,4-dihydro-3-thioxo-

Cat. No.: B13870087
CAS No.: 94053-73-3
M. Wt: 177.19 g/mol
InChI Key: SYHLDSRBBCJHCJ-UHFFFAOYSA-N
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Description

2,6-Pyrazinedicarbonitrile, 5-amino-3,4-dihydro-3-thioxo- is a heterocyclic compound with the molecular formula C6H3N5S. This compound is notable for its unique structure, which includes both nitrile and thioxo groups, making it a valuable molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyrazinedicarbonitrile, 5-amino-3,4-dihydro-3-thioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dicyanopyrazine with thiourea in the presence of a base, such as sodium ethoxide, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Pyrazinedicarbonitrile, 5-amino-3,4-dihydro-3-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines.

Major Products:

Scientific Research Applications

2,6-Pyrazinedicarbonitrile, 5-amino-3,4-dihydro-3-thioxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Pyrazinedicarbonitrile, 5-amino-3,4-dihydro-3-thioxo- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2,6-Pyrazinedicarbonitrile, 5-amino-3,4-dihydro-3-thioxo- is unique due to the presence of both nitrile and thioxo groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

94053-73-3

Molecular Formula

C6H3N5S

Molecular Weight

177.19 g/mol

IUPAC Name

2-amino-6-sulfanylidene-1H-pyrazine-3,5-dicarbonitrile

InChI

InChI=1S/C6H3N5S/c7-1-3-5(9)11-6(12)4(2-8)10-3/h(H3,9,11,12)

InChI Key

SYHLDSRBBCJHCJ-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(NC(=S)C(=N1)C#N)N

Origin of Product

United States

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